molecular formula C9H10N4S B595145 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine CAS No. 1209170-85-3

2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine

Cat. No. B595145
CAS RN: 1209170-85-3
M. Wt: 206.267
InChI Key: IERYSWQCSLJGOD-UHFFFAOYSA-N
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Description

2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine, also known as PTE, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. PTE is a thiazole-based compound that has a pyrimidine ring attached to it. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying cellular processes.

Mechanism of Action

The mechanism of action of 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinases, which play a critical role in regulating the cell cycle.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, this compound has also been found to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. This compound has also been found to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine in lab experiments is its small size, which allows it to easily penetrate cell membranes and reach intracellular targets. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine. One area of interest is the development of new cancer treatments based on this compound's ability to inhibit the growth of cancer cells. Additionally, this compound's anti-inflammatory and neuroprotective properties could make it a potential candidate for the development of new drugs for the treatment of a variety of diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 2-bromo-4-pyrimidinylketone in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to obtain this compound in high yield.

Scientific Research Applications

2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine has been found to have a variety of applications in scientific research. One of the most promising areas of research involves the study of cancer cells. This compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-3-2-7-6-14-9(13-7)8-11-4-1-5-12-8/h1,4-6H,2-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERYSWQCSLJGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC(=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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